molecular formula C18H16N2O3 B2460634 3-(3,5-Dimethylbenzamido)benzofuran-2-carboxamide CAS No. 898373-04-1

3-(3,5-Dimethylbenzamido)benzofuran-2-carboxamide

Cat. No.: B2460634
CAS No.: 898373-04-1
M. Wt: 308.337
InChI Key: BQZJBUKDWASQKI-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylbenzamido)benzofuran-2-carboxamide is a compound that belongs to the benzofuran class of chemicals. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylbenzamido)benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce the aryl substituent at the C3 position of the benzofuran scaffold . The final step involves a one-pot, two-step transamidation procedure, which proceeds via the intermediate N-acyl-Boc-carbamates .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylbenzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .

Scientific Research Applications

3-(3,5-Dimethylbenzamido)benzofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethylbenzamido)benzofuran-2-carboxamide stands out due to its specific structural features and the potential for diverse biological activities. Its unique combination of benzofuran and benzamido groups allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

3-[(3,5-dimethylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-10-7-11(2)9-12(8-10)18(22)20-15-13-5-3-4-6-14(13)23-16(15)17(19)21/h3-9H,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZJBUKDWASQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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